molecular formula C9H10FNO2 B12952910 Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate

Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate

Cat. No.: B12952910
M. Wt: 183.18 g/mol
InChI Key: RNYYAMBHYWPYSR-UHFFFAOYSA-N
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Description

Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate typically involves the fluorination of a pyridine precursor. One common method is the reaction of 2-fluoro-4-methylpyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

    Methyl 2-(5-methylpyridin-3-yl)acetate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    6-Fluoro-5-methylpyridin-3-ylamine: An amine derivative with distinct chemical behavior.

Uniqueness

Methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate stands out due to the presence of both the ester and fluorine functional groups. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C9H10FNO2/c1-6-3-7(4-8(12)13-2)5-11-9(6)10/h3,5H,4H2,1-2H3

InChI Key

RNYYAMBHYWPYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)CC(=O)OC

Origin of Product

United States

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